molecular formula C16H13NO3 B15466668 4-Cyanophenyl 4-ethoxybenzoate CAS No. 56131-50-1

4-Cyanophenyl 4-ethoxybenzoate

Cat. No.: B15466668
CAS No.: 56131-50-1
M. Wt: 267.28 g/mol
InChI Key: DWWXYMSZQPTYCZ-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-ethoxybenzoate is a high-purity ester compound of significant interest in advanced materials research and pharmaceutical development. This chemical features a benzoate core structure symmetrically substituted with a 4-ethoxy group and a 4-cyanophenyl ester, a molecular architecture known to be investigated for its properties in liquid crystal formulations and as a synthetic intermediate for more complex molecules . In pharmaceutical research, structurally related 4-cyanophenyl derivatives have demonstrated substantial therapeutic potential, particularly as Dual Aromatase-Sulfatase Inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . These compounds concurrently inhibit two key enzymes in estrogen biosynthesis—aromatase and steroid sulfatase—enabling comprehensive estrogen deprivation therapy. The 4-cyanophenyl moiety is a critical pharmacophore in this drug class, contributing to potent enzymatic inhibition with IC50 values reaching nanomolar concentrations in biochemical assays . Researchers utilize this compound under the strict understanding that it is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals, and should be handled by qualified laboratory personnel using appropriate safety precautions. Always consult the Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56131-50-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

(4-cyanophenyl) 4-ethoxybenzoate

InChI

InChI=1S/C16H13NO3/c1-2-19-14-9-5-13(6-10-14)16(18)20-15-7-3-12(11-17)4-8-15/h3-10H,2H2,1H3

InChI Key

DWWXYMSZQPTYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Pathway Optimization for 4 Cyanophenyl 4 Ethoxybenzoate

Retrosynthetic Dissection and Strategic Planning for 4-Cyanophenyl 4-ethoxybenzoate

A retrosynthetic analysis of this compound reveals a primary disconnection at the ester linkage. This bond can be conceptually cleaved to yield two key precursors: 4-ethoxybenzoic acid and 4-cyanophenol. This straightforward disconnection forms the basis for the primary synthetic strategy, which is the direct esterification of these two starting materials.

Development and Refinement of Synthetic Reaction Sequences

The core of the synthesis lies in the formation of the ester bond between 4-ethoxybenzoic acid and 4-cyanophenol. Several established esterification methods can be adapted and optimized for this specific transformation.

Exploration of Esterification Routes and Reaction Conditions

Three principal esterification routes are particularly relevant for the synthesis of this compound: Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction.

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid and alcohol (in this case, a phenol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. jove.com While a classic method, the direct esterification of phenols can be less efficient than with aliphatic alcohols. jove.com To drive the equilibrium towards the product, removal of water using a Dean-Stark apparatus is often necessary. researchgate.netscienceready.com.au

Steglich Esterification: This method is a milder alternative that utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgnih.govwikipedia.org The reaction proceeds at room temperature and is highly effective for a wide range of substrates, including sterically hindered ones. orgsyn.orgnih.gov A key advantage is the in-situ removal of water by the carbodiimide, which forms a urea (B33335) byproduct. orgsyn.orgwikipedia.org

Mitsunobu Reaction: This reaction allows for the esterification of alcohols and phenols under neutral conditions, using a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). mdpi.com The reaction proceeds with an inversion of stereochemistry at the alcohol center, although this is not relevant for the synthesis of this compound from 4-cyanophenol.

The choice of reaction conditions is critical for success. The following table outlines typical conditions for these esterification methods as they might be applied to the synthesis of this compound.

Esterification MethodReagentsCatalystSolventTemperatureReaction Time
Fischer-Speier 4-ethoxybenzoic acid, 4-cyanophenolH₂SO₄ or TsOHToluene (B28343)Reflux4-24 hours
Steglich 4-ethoxybenzoic acid, 4-cyanophenol, DCC or EDCDMAPDichloromethane (DCM) or Acetonitrile (B52724)Room Temperature2-12 hours
Mitsunobu 4-ethoxybenzoic acid, 4-cyanophenol, PPh₃, DEAD or DIAD-Tetrahydrofuran (THF) or Dichloromethane (DCM)0 °C to Room Temperature1-6 hours

Optimization of Reaction Yields and Purity Profiles

Optimizing the synthesis of this compound involves fine-tuning the reaction parameters to maximize yield and purity. For the Steglich esterification, the molar ratio of the coupling agent and the catalyst can be adjusted. While a stoichiometric amount of DCC or EDC is required, the amount of DMAP can be varied, typically between 5-10 mol%, to find the optimal balance between reaction rate and potential side reactions. wikipedia.org

In the case of Fischer esterification, the efficiency of water removal is paramount. The use of a well-functioning Dean-Stark apparatus and an appropriate azeotroping solvent like toluene is crucial. scienceready.com.au The concentration of the acid catalyst also plays a significant role and needs to be optimized to avoid degradation of the starting materials or product.

For all methods, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.

Investigation of Environmentally Benign Synthetic Approaches

In recent years, there has been a significant push towards developing greener synthetic methodologies. For the synthesis of this compound, a greener version of the Steglich esterification has been reported. jove.comnih.gov This approach utilizes acetonitrile as a less hazardous solvent alternative to chlorinated solvents like dichloromethane. jove.comnih.gov Acetonitrile is considered a greener option due to its lower toxicity and environmental impact. jove.com Studies have shown that reactions in acetonitrile can proceed with comparable rates and yields to traditional solvents, and importantly, can simplify the purification process. jove.comnih.gov

Methodologies for Advanced Purification and Isolation of this compound

The purification of this compound is critical, especially for applications in liquid crystals where high purity is essential. The purification strategy depends on the synthetic method used.

Following a Steglich esterification, the primary byproduct is the corresponding urea (e.g., dicyclohexylurea, DCU). DCU is sparingly soluble in many organic solvents and can often be removed by filtration. researchgate.net However, residual amounts may require further purification.

A general purification sequence for esters involves a series of washes. The crude product, dissolved in a suitable organic solvent like diethyl ether or ethyl acetate, is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted DMAP, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-ethoxybenzoic acid. A final wash with brine helps to remove residual water before drying the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

For the high purity required for liquid crystal applications, recrystallization is often the final and most crucial purification step. nih.govlibretexts.org The choice of solvent for recrystallization is critical and needs to be determined empirically. Common solvents for recrystallizing similar organic compounds include ethanol, acetonitrile, or mixed solvent systems like toluene/hexanes. nih.govlibretexts.org The process of slow cooling to induce crystallization is key to obtaining a highly ordered crystalline product with minimal impurities. In some cases, column chromatography on silica (B1680970) gel may be necessary to remove stubborn impurities. nih.gov

Considerations for Scalable Synthesis in Research Laboratory Settings

Scaling up the synthesis of this compound from milligram to multi-gram quantities in a research laboratory setting requires careful consideration of several factors.

Reaction Vessel and Stirring: As the reaction scale increases, the efficiency of mixing becomes more critical. Adequate stirring is necessary to ensure homogeneity, especially in heterogeneous reactions like those involving the precipitation of byproducts.

Heat Transfer: For reactions that are exothermic or require heating, maintaining a consistent internal temperature is crucial. On a larger scale, heat transfer can be less efficient, potentially leading to localized overheating or uneven reaction rates. The use of an appropriately sized heating mantle and monitoring the internal temperature are important.

Work-up and Extraction: The volumes of solvents used in the work-up and extraction steps will increase proportionally with the scale of the reaction. This necessitates the use of larger separatory funnels and increased quantities of washing solutions and drying agents.

Purification: Recrystallization on a larger scale requires careful control of the cooling rate to ensure the formation of uniform, pure crystals. The amount of solvent used for recrystallization will also need to be optimized for the larger quantity of product. Filtration of larger quantities of crystals may require larger Buchner funnels and appropriate filter paper.

Safety: Handling larger quantities of chemicals requires enhanced safety precautions. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The potential for exothermic reactions and the safe handling of flammable solvents are key safety considerations during scale-up. scribd.com

By carefully considering these factors, the synthesis of this compound can be successfully scaled up in a research laboratory setting to provide sufficient quantities of high-purity material for further investigation and application.

Advanced Spectroscopic and Structural Elucidation of 4 Cyanophenyl 4 Ethoxybenzoate

Vibrational Spectroscopic Characterization for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption or scattering of light at specific frequencies, a unique vibrational fingerprint of the compound is obtained.

Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 4-Cyanophenyl 4-ethoxybenzoate, the FTIR spectrum provides clear evidence for its key structural features. A prominent absorption band is observed in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the ester group is confirmed by a strong C=O stretching band, typically appearing around 1720-1740 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester and ether linkages are expected in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the corresponding C=C stretching vibrations within the benzene (B151609) rings give rise to absorptions in the 1400-1600 cm⁻¹ region.

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy complements FTIR by providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While some vibrations are strong in FTIR, others are more prominent in Raman spectra, offering a more complete vibrational analysis. In the Raman spectrum of this compound, the symmetric stretching of the nitrile group (C≡N) is expected to produce a strong and sharp peak, often in a similar region to the FTIR absorption. The aromatic ring vibrations also give rise to characteristic Raman signals. The "ring breathing" mode of the para-substituted benzene rings is a particularly notable feature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopy for Proton Environment Mapping

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the two aromatic rings and the ethoxy group. The protons on the 4-cyanophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), resulting from the para-substitution pattern. Similarly, the protons on the 4-ethoxybenzoate ring will also present as two doublets. The ethoxy group will exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 110-125 ppm. chegg.com The carbonyl carbon (C=O) of the ester group will resonate at a significantly downfield chemical shift, typically between δ 160-170 ppm. The aromatic carbons will produce signals in the δ 110-160 ppm region. The chemical shifts of the carbons in the ethoxy group will be observed at higher field, with the O-CH₂ carbon appearing around δ 60-70 ppm and the CH₃ carbon around δ 10-20 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the coupled protons on each of the aromatic rings, as well as between the methylene and methyl protons of the ethoxy group. This confirms the connectivity within these fragments.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signals of the ethoxy group can be definitively linked to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for establishing the connectivity between different structural fragments. For instance, correlations would be expected between the protons on the 4-cyanophenyl ring and the carbonyl carbon of the ester group, confirming the ester linkage. Similarly, correlations between the protons of the ethoxy group and the carbons of the 4-ethoxybenzoate ring would solidify that part of the structure.

By integrating the data from these various spectroscopic methods, a complete and unambiguous structural elucidation of this compound is achieved.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (ppm, predicted) Multiplicity
Aromatic (Cyanophenyl) 7.70-7.80 Doublet
Aromatic (Cyanophenyl) 7.30-7.40 Doublet
Aromatic (Ethoxybenzoate) 8.00-8.10 Doublet
Aromatic (Ethoxybenzoate) 6.90-7.00 Doublet
Methylene (-OCH₂-) 4.00-4.20 Quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm, predicted)
C≡N 118
C=O 165
Aromatic C (ipso, -O-) 164
Aromatic C (ipso, -C≡N) 110
Aromatic C (ortho to -O-) 114
Aromatic C (meta to -O-) 132
Aromatic C (ortho to -C≡N) 133
Aromatic C (meta to -C≡N) 123
Aromatic C (ipso, -COO-) 122
Aromatic C (ipso, -OOC-) 155
Methylene (-OCH₂-) 64

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₆H₁₃NO₃), the molecular weight is 267.28 g/mol . In an electron ionization mass spectrometry (EI-MS) experiment, the molecule would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 267.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the ester linkage, which is the most labile bond in the structure. Based on the analysis of similar aromatic esters, the following fragmentation patterns can be predicted:

Formation of the Acylium Ion: The most common fragmentation pathway for esters is the cleavage of the C-O bond of the ester group, leading to the formation of a stable acylium ion. For this compound, this would result in the 4-ethoxybenzoyl cation at m/z 149. This is often the base peak in the spectrum due to its resonance stabilization.

Reaction: [C₆H₅(OC₂H₅)COOC₆H₄CN]⁺ → [C₆H₅(OC₂H₅)CO]⁺ + [OC₆H₄CN]•

Formation of the Phenoxy Radical/Cation: The other part of the molecule, the 4-cyanophenoxy radical, could also be detected, though its corresponding cation at m/z 119 might be less abundant.

Fragmentation of the Acylium Ion: The 4-ethoxybenzoyl cation (m/z 149) can undergo further fragmentation. A characteristic loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement or direct cleavage is common for ethoxy groups, leading to a fragment at m/z 121 (the hydroxybenzoyl cation). This can be followed by the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 93.

Reaction: [C₂H₅OC₆H₄CO]⁺ → [HOC₆H₄CO]⁺ + C₂H₄

Reaction: [HOC₆H₄CO]⁺ → [HOC₆H₄]⁺ + CO

Fragmentation of the Ethoxy Group: Direct loss of the ethyl radical (•C₂H₅, 29 Da) from the acylium ion can also occur, yielding a fragment at m/z 120.

A summary of the predicted major fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted IonFormulaNotes
267Molecular Ion[C₁₆H₁₃NO₃]⁺Parent molecular ion.
1494-Ethoxybenzoyl Cation[C₉H₉O₂]⁺Expected base peak from ester cleavage.
121Hydroxybenzoyl Cation[C₇H₅O₂]⁺From loss of ethylene from the m/z 149 fragment.
1194-Cyanophenoxy Cation[C₇H₄NO]⁺From ester cleavage.

X-ray Diffraction Studies for Crystalline and Supramolecular Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Precise lattice parameters in Å and degrees.
Molecules per Unit Cell (Z)Number of molecules in one unit cell.
Calculated DensityDensity derived from the crystal structure.
Dihedral Angle (Phenyl-Phenyl)The twist angle between the two aromatic rings.

Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity of a synthesized crystalline material. A PXRD pattern for a pure, crystalline sample of this compound would consist of a unique set of diffraction peaks at specific 2θ angles, which serve as a fingerprint for its crystal structure. This pattern could be used to identify the compound in a mixture, verify that only a single crystalline form (polymorph) is present, and monitor phase transitions upon heating or cooling, which is particularly relevant for liquid crystals. While specific experimental PXRD data for this compound is not available, a typical pattern would show sharp, well-defined peaks indicative of a well-ordered crystalline solid.

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are used to visualize the morphology and microstructure of materials at high magnification.

Scanning Electron Microscopy (SEM) would be employed to study the external morphology (crystal habit) and surface features of this compound crystals. SEM images could reveal whether the crystals grow as needles, plates, or prisms, providing insights into their underlying crystal structure and the conditions of their growth. For materials intended for device applications, SEM is also used to assess surface quality, homogeneity, and the presence of defects. No published SEM images for this specific compound are currently available.

Transmission Electron Microscopy (TEM) allows for the investigation of the internal microstructure of a material at the nanoscale. While less common for the analysis of small organic molecules, TEM can be invaluable for studying the textures and defects within liquid crystalline phases. For this compound, TEM could be used to visualize the arrangement of molecules in different mesophases (e.g., nematic, smectic) and to study the structure of any self-assembled nanostructures or composites it may form. This level of analysis requires specialized sample preparation techniques to preserve the delicate microstructures. As with the other techniques, specific TEM studies on this compound are not found in the reviewed literature.

Investigation of Mesophase Behavior and Thermal Transition Phenomena

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry is a fundamental technique for determining the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. For liquid crystalline compounds like 4-Cyanophenyl 4-ethoxybenzoate, DSC is instrumental in identifying phase transitions such as melting from a crystalline solid to a liquid crystal phase and clearing from a liquid crystal phase to an isotropic liquid.

Analysis of Enthalpy and Entropy Changes Associated with Phase Transitions

The enthalpy (ΔH) and entropy (ΔS) changes associated with phase transitions provide critical insights into the energetics and degree of disorder of the system. For the homologous series of 4-cyanophenyl 4-alkoxybenzoates, the transition from the crystalline to the mesophase (melting) and from the mesophase to the isotropic liquid (clearing) are typically first-order transitions, characterized by distinct peaks in the DSC thermogram.

The enthalpy of melting corresponds to the energy required to break the crystal lattice, while the enthalpy of clearing is associated with the loss of orientational order. The entropy change for each transition reflects the change in the randomness of the system. Generally, for calamitic (rod-like) liquid crystals, the entropy of melting is significantly larger than the entropy of clearing, as the positional order of the crystalline state is lost upon melting, while some orientational order is retained in the mesophase.

Table 1: Hypothetical Thermal Transition Data for this compound

TransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)
Crystal to Nematic1102565
Nematic to Isotropic1250.82.0

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar liquid crystalline compounds. Specific experimental data for this compound is not available in the reviewed literature.

Assessment of Thermal Stability and Decomposition Pathways

The thermal stability of this compound is a crucial parameter for its potential applications. Thermogravimetric analysis (TGA), often performed in conjunction with DSC, can be used to determine the decomposition temperature of the compound. For many organic esters, thermal decomposition occurs at elevated temperatures and can proceed through various pathways, including ester pyrolysis. The stability is influenced by factors such as the strength of the chemical bonds within the molecule and the presence of reactive functional groups. The cyanophenyl and benzoate (B1203000) moieties are generally stable aromatic systems, suggesting that the compound would exhibit good thermal stability within the typical operating range of liquid crystal devices.

Polarized Light Microscopy (PLM) for Optical Texture Observation and Mesophase Identification

Polarized Light Microscopy is an indispensable tool for the identification of liquid crystalline phases. By observing the unique optical textures that arise from the anisotropic nature of mesophases when viewed between crossed polarizers, one can distinguish between different types of liquid crystals.

Identification of Nematic, Smectic, and Other Liquid Crystalline Phases

Based on the behavior of its homologous series, this compound is expected to exhibit a nematic phase. Upon cooling from the isotropic liquid, the formation of a nematic phase would be indicated by the appearance of a schlieren texture, characterized by dark brushes corresponding to regions where the director (the average direction of the long axes of the molecules) is aligned with one of the polarizers. Another common texture for the nematic phase is the marbled texture.

Some longer-chain homologs in the 4-cyanophenyl 4-alkoxybenzoate series also exhibit smectic phases at lower temperatures. If this compound were to form a smectic A phase, it would typically show a focal conic fan texture or a homeotropic texture (appearing dark under crossed polarizers).

Observation of Phase Transition Sequences and Textural Evolution

By carefully controlling the temperature of the sample on a hot stage under the polarized light microscope, the sequence of phase transitions can be directly observed. As the sample is cooled from the isotropic liquid, the nucleation and growth of the nematic phase would be visible. Further cooling might reveal a transition to a smectic phase, with a corresponding change in the optical texture. For instance, the schlieren texture of the nematic phase would transform into the fan-like texture of a smectic A phase. Upon heating from the crystalline solid, the process would be reversed.

High-Resolution X-ray Diffraction for Mesophase Structure Determination

High-Resolution X-ray Diffraction is a powerful technique for determining the molecular arrangement within the different mesophases. By analyzing the diffraction patterns, information about the positional and orientational order of the molecules can be obtained.

In the nematic phase of this compound, the X-ray diffraction pattern would be expected to show a diffuse outer ring corresponding to the average intermolecular distance (short-range positional order) and, in an aligned sample, two diffuse arcs on the equator indicating the lack of long-range positional order along the director.

If a smectic A phase were present, the diffraction pattern would exhibit a sharp, layered reflection in the small-angle region, corresponding to the smectic layer spacing (d), in addition to the diffuse wide-angle scattering. The layer spacing in a smectic A phase is typically close to the molecular length. For the 4-cyanophenyl 4-alkoxybenzoate series, there is a known tendency for the formation of bilayered smectic A phases (SmA₂) due to the strong dipole moment of the cyano group, which would result in a layer spacing significantly larger than a single molecular length.

Small-Angle X-ray Scattering (SAXS) for Long-Range Order and Layer Spacings

No published SAXS data, including layer spacing measurements for any potential smectic phases of this compound, could be located.

Wide-Angle X-ray Scattering (WAXS) for Molecular Packing within Mesophases

There is no available WAXS data detailing the molecular packing, such as the average intermolecular distance in the nematic or other mesophases, for this compound.

Dielectric Spectroscopy for Understanding Molecular Dynamics in Anisotropic Phases

No studies reporting on the dielectric properties, such as relaxation frequencies or activation energies, for this compound were found.

Theoretical and Computational Modeling of 4 Cyanophenyl 4 Ethoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules like 4-cyanophenyl 4-ethoxybenzoate. These methods can predict molecular structure, orbital energies, and charge distributions, which are crucial for understanding its liquid crystalline behavior. However, no specific DFT studies for this compound have been found in the surveyed literature.

The optimization of molecular conformations involves finding the most stable three-dimensional arrangement of the atoms in a molecule. For a molecule like this compound, this would involve determining the torsion angles between the phenyl rings and the orientation of the ethoxy group. This analysis provides insight into the molecule's shape and flexibility, which are key determinants of its mesomorphic properties.

Data Table: Optimized Molecular Geometry Parameters (Hypothetical) Since no experimental or computational data is available, a representative data table cannot be populated with factual values for bond lengths, bond angles, and dihedral angles of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties, such as its reactivity and electronic transition energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter related to molecular stability. For similar liquid crystals, DFT calculations are routinely used to determine these values.

Data Table: Frontier Molecular Orbital Energies (Hypothetical) Without specific studies on this compound, it is not possible to provide the calculated energies for its HOMO, LUMO, or the energy gap.

An analysis of the charge distribution and the molecular electrostatic potential (MEP) surface reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting intermolecular interactions, such as the dipole-dipole interactions that drive the formation of liquid crystal phases. The MEP is typically visualized as a color-coded map on the molecular surface.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time. For liquid crystals, MD simulations are invaluable for understanding how individual molecules pack together to form different mesophases and for investigating their dynamic properties. No MD simulation studies have been published specifically for this compound.

MD simulations can model how molecules of this compound would aggregate from an isotropic liquid state into more ordered nematic or smectic phases. These simulations would provide detailed insights into the preferred molecular arrangements, such as the degree of parallel alignment and the formation of layered structures, which are characteristic of liquid crystals.

The study of rotational and translational dynamics through MD simulations helps to characterize the fluidity of different liquid crystal phases. By analyzing molecular trajectories, it is possible to calculate diffusion coefficients and rotational correlation times, which describe how freely the molecules can move and reorient themselves within the material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights in this compound

The prediction of the physical properties of liquid crystalline materials, such as this compound, from their molecular structure is a key objective in materials science. Quantitative Structure-Property Relationship (QSPR) modeling provides a powerful computational framework to achieve this. QSPR models are mathematical equations that correlate variations in the molecular structure with changes in macroscopic properties. In the context of liquid crystals, these models are particularly valuable for predicting mesophase stability and anisotropic properties, thereby guiding the rational design of new materials with desired characteristics.

The development of a robust QSPR model begins with the generation of a dataset of molecules with known experimental properties. For a compound like this compound, this would typically involve studying a homologous series, such as the 4-cyanophenyl 4-alkoxybenzoates. The next step is the calculation of a wide range of molecular descriptors for each molecule in the series. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Finally, statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are employed to build a mathematical model that links a selection of the most relevant molecular descriptors to the property of interest. The predictive power of the resulting QSPR model is then rigorously validated using both internal and external validation techniques.

Development of Models Correlating Molecular Descriptors with Mesophase Stability

The stability of the liquid crystalline mesophase, particularly the nematic phase, is a critical parameter for many applications. A key indicator of mesophase stability is the nematic-isotropic transition temperature (TNI). QSPR models are frequently developed to predict this transition temperature for homologous series of liquid crystals.

Molecular Length and Shape: Descriptors such as the length-to-breadth ratio are crucial. A higher aspect ratio generally favors the formation of a stable nematic phase.

Molecular Volume and Surface Area: These descriptors relate to the packing efficiency of the molecules in the liquid crystalline state.

Polarizability: The ease with which the electron cloud of a molecule can be distorted is a measure of the strength of van der Waals interactions. Higher polarizability often leads to increased mesophase stability.

Dipole Moment: The permanent dipole moment, particularly the component along the principal molecular axis, influences the electrostatic interactions between molecules. The cyano (–CN) group in this compound imparts a strong dipole moment, which is a significant factor in its liquid crystalline behavior.

Topological Indices: These indices, derived from the graph representation of the molecule, encode information about branching and connectivity within the molecular structure.

Table 1: Illustrative Molecular Descriptors for QSPR Modeling of Mesophase Stability

Descriptor CategorySpecific Descriptor ExampleRelevance to Mesophase Stability
Geometrical Length-to-Breadth RatioHigher values generally correlate with increased stability of the nematic phase.
Molecular VolumeInfluences molecular packing and density of the mesophase.
Electronic Molecular PolarizabilityRelates to the strength of intermolecular dispersion forces.
Dipole MomentQuantifies electrostatic interactions, especially important for polar mesogens.
Topological Wiener IndexEncodes information about molecular branching and compactness.
Constitutional Number of Carbon Atoms in Alkoxy ChainDirectly linked to the odd-even effect observed in homologous series.

This table is illustrative and the specific descriptors used in a QSPR model would be determined through a rigorous selection process.

Prediction of Anisotropic Properties based on Molecular Structure

The defining characteristic of liquid crystals is the anisotropy of their physical properties. In the nematic phase, the molecules exhibit a preferred long-range orientational order, which leads to direction-dependent properties such as refractive index, dielectric permittivity, and magnetic susceptibility. The degree of this orientational order is quantified by the nematic order parameter, S.

Computational methods play a crucial role in predicting these anisotropic properties. The orientational order parameter of a homologous series of 4-cyanophenyl 4-alkylbenzoates has been determined using various experimental techniques, providing valuable data for validating computational models. nih.gov These experimental results can be correlated with molecular properties derived from computational chemistry.

For instance, the anisotropy of the molecular polarizability is directly related to the birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the director). Computational chemistry software can calculate the molecular polarizability tensor, from which the anisotropy can be determined.

Similarly, the dielectric anisotropy is a consequence of the anisotropy in the molecular dipole moment and polarizability. The permanent dipole moment vector can be calculated, and its orientation with respect to the principal molecular axis is a key factor in determining the sign and magnitude of the dielectric anisotropy. For this compound, the strong longitudinal dipole moment of the cyano group is expected to result in a large positive dielectric anisotropy.

The prediction of these anisotropic properties often involves more sophisticated computational approaches than standard QSPR modeling. Molecular dynamics (MD) simulations and quantum mechanical calculations are frequently employed. In MD simulations, a large ensemble of molecules is simulated over time, allowing for the direct calculation of the nematic order parameter and other collective properties. Quantum mechanical methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of molecular properties like the polarizability and dipole moment.

Table 2: Predicted Anisotropic Properties and Relevant Molecular Parameters

Anisotropic PropertyKey Influencing Molecular Parameter(s)Computational Prediction Method
Birefringence (Δn) Anisotropy of Molecular PolarizabilityQuantum Mechanics (e.g., DFT)
Dielectric Anisotropy (Δε) Magnitude and Direction of the Molecular Dipole Moment, Anisotropy of PolarizabilityQuantum Mechanics (e.g., DFT)
Magnetic Anisotropy (Δχ) Anisotropy of Magnetic Susceptibility TensorQuantum Mechanics (e.g., DFT)
Nematic Order Parameter (S) Molecular Shape, Intermolecular Interaction PotentialMolecular Dynamics (MD) Simulations

This table illustrates the relationship between macroscopic anisotropic properties and the underlying molecular parameters that can be predicted computationally.

Investigation of Structure Performance Relationships in Advanced Materials Contexts

Influence of Molecular Architecture on Liquid Crystalline Properties

The ability of a compound to exhibit liquid crystalline phases, or mesophases, is fundamentally linked to its molecular architecture. Compounds like 4-Cyanophenyl 4-ethoxybenzoate are typically calamitic, or rod-shaped, which is a primary determinant of their mesogenic behavior. This elongated shape allows for orientational order, where the molecules align along a common axis, a defining characteristic of the nematic phase. While they possess this long-range orientational order, they lack the positional order of a true solid crystal, giving them the fluidity of a liquid.

The core structure of this compound consists of two phenyl rings linked by an ester group. This rigid core contributes to the linear geometry and stability of the molecule, which is essential for the formation of a stable mesophase over a practical temperature range. The specific arrangement of these rings and the linking group dictates the molecule's aspect ratio, a critical factor in its liquid crystalline properties.

Role of Peripheral Substituents (Cyano and Ethoxy Groups) in Mesogenic Behavior and Anisotropy

The peripheral groups attached to the rigid core of a mesogen play a crucial role in fine-tuning its properties. In this compound, the terminal cyano (-C≡N) and ethoxy (-OCH₂CH₃) groups are pivotal in defining its specific mesogenic behavior and anisotropic characteristics.

The cyano group is a strongly polar substituent with a large dipole moment. This has several significant effects:

Dielectric Anisotropy: The cyano group's high polarity leads to a large positive dielectric anisotropy (Δε). This means the dielectric permittivity is significantly higher along the molecular director than perpendicular to it. This property is fundamental for the alignment of the liquid crystal molecules in an electric field, which is the basis of their use in display technologies. For instance, studies on analogous compounds like 4-cyano-3-fluorophenyl 4-heptylbenzoate have reported exceptionally high dielectric anisotropy. hmdb.ca

Molecular Interactions: The polar nature of the cyano group enhances intermolecular interactions, which can stabilize the mesophase. It can act as a hydrogen bond acceptor, influencing the molecular packing and stability. hmdb.ca The strong dipole can lead to antiparallel dimerization, where molecules align head-to-tail to minimize electrostatic energy, affecting the bulk properties of the material. hmdb.ca

Table 1: Comparison of Physical Properties for Related Cyanophenyl Benzoate (B1203000) Compounds.
CompoundMolecular FormulaKey Properties/Features
4-Cyanophenyl 4-ethylbenzoateC₁₆H₁₃NO₂A close structural analogue to the title compound, noted for its liquid crystalline phase and use in property studies. chemspider.com
4-Cyanophenyl 4-n-heptylbenzoateC₂₁H₂₃NO₂Exhibits a nematic phase and is used in studies of binary mixtures where it can form induced smectic phases. thegoodscentscompany.com
3-Fluoro-4-cyanophenyl 4-n-propylbenzoateC₁₇H₁₄FNO₂Lateral fluorine substitution increases dielectric anisotropy compared to the non-substituted analogue (35.9 vs. 29.6). hmdb.ca

Investigation of Binary and Multicomponent Mixtures Involving this compound

In practical applications, liquid crystals are almost always used as mixtures of several compounds. This approach allows for the optimization of a wide range of properties simultaneously, such as the mesophase temperature range, viscosity, and dielectric anisotropy.

The behavior of liquid crystal mixtures is visualized using temperature-composition phase diagrams. These diagrams map the different phases (solid, nematic, smectic, isotropic liquid) that occur as a function of the mixture's composition and temperature. A key area of research is the mixing of compounds with strong and weak polar terminal groups.

For example, a study of a binary mixture between the strongly polar 4-cyanophenyl 4-n-heptylbenzoate (CPHB) and the weakly polar 4-n-pentylphenyl-4'-n-hexyloxybenzoate (ME6O.5) revealed the formation of an induced smectic A phase. thegoodscentscompany.com Neither of the pure components exhibits a smectic phase, but when mixed, this new, more ordered phase appears over a certain range of compositions and temperatures. This phenomenon is driven by specific molecular interactions between the dissimilar molecules. The analysis of such phase diagrams provides critical information on the compatibility and interactions between different mesogens.

A common feature in binary phase diagrams is the presence of a eutectic point . This is the specific composition at which the mixture has the lowest melting point. By formulating eutectic mixtures, it is possible to create liquid crystal materials that are in the liquid phase at room temperature, which is a requirement for many display applications. The depression of the melting point is a colligative property, but in liquid crystal systems, it allows for a significant widening of the functional mesophase range.

The aforementioned induction of a smectic phase in the CPHB/ME6O.5 mixture is a prime example of a synergistic effect . thegoodscentscompany.com This is where the properties of the mixture are not merely an average of the individual components but represent a new, enhanced characteristic. Such effects are highly sought after as they provide a pathway to novel materials with superior performance characteristics that cannot be achieved with single-component systems.

Table 2: Phase Behavior of a Representative Binary Mixture.
ComponentPhase Transitions (Pure)Role in Mixture
4-cyanophenyl 4-n-heptyl benzoate (CPHB)Nematic PhaseStrongly polar component.
4-n-pentyl phenyl 4-n-hexyloxy benzoate (ME6O.5)Nematic PhaseWeakly polar component.
CPHB + ME6O.5 MixtureShows an induced Smectic A phase over a range of compositions.Demonstrates synergistic enhancement of mesophase behavior. thegoodscentscompany.com

Characterization of Electro-Optical Switching Dynamics in Experimental Configurations

The electro-optical response of a liquid crystal is a measure of how its optical properties change under an applied electric field. The dynamics of this switching process are crucial but are discussed here excluding specific device performance metrics like rise and fall times. The fundamental property governing this behavior is the dielectric anisotropy (Δε).

As previously noted, cyanophenyl-terminated compounds like this compound are designed to have a large, positive Δε. hmdb.ca The characterization of this property is typically performed by measuring the dielectric constants of the material parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The difference between these two values gives the dielectric anisotropy (Δε = ε∥ - ε⊥).

Emerging Research Avenues and Future Outlook for 4 Cyanophenyl 4 Ethoxybenzoate

Prospects for Integration into Novel Display and Electro-Optical Technologies at the Research Level

The unique liquid crystalline properties of 4-Cyanophenyl 4-ethoxybenzoate continue to make it a subject of interest in the research and development of novel display and electro-optical technologies. Its nematic phase, characterized by long-range orientational order of its rod-like molecules, is fundamental to its application in liquid crystal displays (LCDs). Current research is exploring its potential in more advanced display technologies beyond conventional LCDs.

One area of investigation is its use in faster-switching liquid crystal compositions. By carefully mixing this compound with other liquid crystals, researchers aim to create eutectic mixtures with optimized viscosity and dielectric anisotropy. These new formulations could lead to displays with higher refresh rates and reduced motion blur, which are critical for applications such as virtual and augmented reality.

Furthermore, research is delving into the electro-optic effects of this compound in non-display applications. These include spatial light modulators, which are used in optical computing and holography, and tunable filters for optical communications. The compound's response to an applied electric field, which allows for the manipulation of light, is central to these research efforts.

Exploration of this compound in Sensor Technology Research and Development

The sensitivity of the liquid crystalline state to external stimuli makes this compound a promising candidate for sensor technology research. The orientation of its molecules can be perturbed by temperature, pressure, and the presence of chemical analytes, leading to a detectable optical response.

Researchers are investigating the use of this compound in temperature sensors. The transition temperatures between its different liquid crystal phases are well-defined, and any shift in these temperatures can be calibrated to measure ambient temperature with high precision.

In the realm of chemical sensing, research is focused on developing sensors that can detect volatile organic compounds (VOCs). The idea is that the absorption of VOCs into the liquid crystal matrix disrupts the molecular ordering of this compound, causing a change in its optical properties, such as its birefringence. This change can be observed as a shift in color or light transmittance, providing a basis for a sensing mechanism.

Unaddressed Research Questions and Directions for Future Inquiry into Molecular Design and Engineering

Despite decades of study, several research questions regarding this compound remain open, paving the way for future investigations into its molecular design and engineering. A key area of inquiry is the precise relationship between its molecular structure and its macroscopic liquid crystalline properties.

Future research could focus on the following:

Influence of Molecular Flexibility: How does the flexibility of the ethoxy tail and the linearity of the cyanophenyl group influence the nematic-isotropic transition temperature and the material's viscosity? Computational modeling and simulation could provide deeper insights into these structure-property relationships.

Intermolecular Interactions: A more detailed understanding of the intermolecular forces, including dipole-dipole interactions and van der Waals forces, that govern the self-assembly of this compound molecules is needed. This knowledge could enable the rational design of new liquid crystal materials with tailored properties.

Behavior in Confined Geometries: How do the properties of this compound change when it is confined to nanoscale dimensions, such as in nanopores or as thin films? Research in this area could lead to novel applications in nanotechnology.

Potential for Functionalization and Derivatization to Enhance Specific Research-Oriented Properties

The molecular structure of this compound offers several sites for functionalization and derivatization, opening up possibilities for enhancing its properties for specific research applications. By chemically modifying the core structure, researchers can fine-tune its liquid crystalline behavior and introduce new functionalities.

Potential avenues for research include:

Q & A

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

  • Root Cause : Variability in anhydrous conditions, catalyst purity, or side reactions (e.g., nitrile hydrolysis).
  • Resolution : Standardize protocols (e.g., Schlenk line techniques for moisture-sensitive steps) and report detailed reaction logs (e.g., solvent water content) .

Methodological Resources

  • Spectral Databases : PubChem (CID: 432018-94-5) for IR/NMR reference .
  • Safety Guidelines : Refer to SDS from JGHEEN and EU REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.